N-{2-[(2-aminophenyl)formamido]ethyl}acetamide
Description
Properties
IUPAC Name |
N-(2-acetamidoethyl)-2-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZCKHYBUIQMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Aminophenyl Derivatives with Formamide
A classical approach involves the reaction of 2-aminophenyl compounds with formamide at elevated temperatures (125–130°C), leading to the formation of formamido-substituted intermediates. This method is based on Niementowski's synthesis for quinazoline derivatives but adapted for amide formation without cyclization.
Amide Bond Formation with Ethylamine Derivatives
The ethylamine segment bearing the acetamide group can be introduced by:
- Acetylation of 2-aminoethylamine (ethylenediamine derivative) to form N-acetyl-2-aminoethylamine,
- Coupling this intermediate with the 2-aminophenyl formamido intermediate using standard peptide coupling reagents or via activated esters.
Use of Isatoic Anhydride as Intermediate
Isatoic anhydride, a derivative of anthranilic acid, reacts readily with amines to form anthranilamide derivatives. Refluxing isatoic anhydride with ethylamine derivatives can yield the desired amide linkage efficiently without isolating intermediates.
Protection and Deprotection Strategies
Given the presence of reactive amino groups, protection of the 2-aminophenyl group or the ethylamine moiety may be required during acylation steps to prevent side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), which can be removed under mild acidic or basic conditions after coupling.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Aminophenylformamide formation: 2-aminophenylamine + formamide, 125°C, 4 hrs | Formation of 2-aminophenyl formamido intermediate via heating with formamide |
| 2 | Acetylation: 2-aminoethylamine + acetic anhydride, room temp, 1 hr | Preparation of N-acetyl-2-aminoethylamine |
| 3 | Coupling: 2-aminophenyl formamido intermediate + N-acetyl-2-aminoethylamine, EDCI/HOBt, DMF, rt, overnight | Amide bond formation using carbodiimide coupling agents |
| 4 | Purification: Column chromatography (silica gel), eluent: ethyl acetate/hexane | Isolation of pure N-{2-[(2-aminophenyl)formamido]ethyl}acetamide |
Research Findings and Optimization
- The reaction of 2-aminophenyl derivatives with formamide is a robust method to introduce the formamido group without cyclization side reactions.
- Using isatoic anhydride as a precursor improves yields and reduces reaction times due to its high reactivity toward amines.
- Carbodiimide-mediated coupling (e.g., EDCI with HOBt) is preferred for amide bond formation to minimize racemization and side products.
- Solvent choice (DMF, DMSO, or THF) affects coupling efficiency; DMF is commonly used due to its polarity and solubilizing properties.
- Protection of amino groups is critical to avoid polymerization or side reactions, especially when multiple amino functionalities are present.
- Purification by chromatography ensures removal of unreacted starting materials and byproducts.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Formamide reaction | 2-Aminophenylamine | Formamide | 125–130°C, 4 hrs | Simple, direct | High temp may cause side reactions |
| Isatoic anhydride route | Isatoic anhydride | Ethylamine derivatives | Reflux in ethyl orthoformate, 1–6 hrs | High yield, mild conditions | Requires isatoic anhydride preparation |
| Carbodiimide coupling | 2-aminophenyl formamido intermediate + N-acetyl-2-aminoethylamine | EDCI, HOBt, DMF | Room temp, overnight | High specificity, mild | Cost of coupling agents |
| Protection/deprotection | Amino group protection (Boc/Fmoc) | Acid/base for deprotection | Varies | Prevents side reactions | Additional steps increase time |
Chemical Reactions Analysis
Types of Reactions: N-{2-[(2-aminophenyl)formamido]ethyl}acetamide can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Addition: Addition reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Properties
N-{2-[(2-aminophenyl)formamido]ethyl}acetamide has been investigated for its pharmacological properties, particularly in the context of anti-cancer and anti-parasitic activities. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further development in these areas.
Anti-Cancer Activity
Research has indicated that compounds with similar structural motifs exhibit anti-cancer properties. For instance, derivatives of this compound have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies focusing on structure-activity relationships (SAR) have identified key substitutions that enhance potency against specific cancer cell lines.
Anti-Parasitic Activity
The compound has also been evaluated for its efficacy against parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. Analogues of this compound have demonstrated significant antiparasitic activity in vitro and in vivo, suggesting that modifications to its structure can lead to improved therapeutic agents .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. The ability to modify this compound leads to a library of derivatives with varying biological activities.
Synthetic Routes
Common synthetic routes include:
- Amidation Reactions : Reacting acetic anhydride with amino derivatives to form amides.
- Substitution Reactions : Introducing different substituents on the aromatic ring to enhance biological activity.
These synthetic strategies are crucial for developing compounds with optimized pharmacological profiles.
Case Studies
Several case studies have highlighted the applications of this compound and its derivatives:
Case Study: Anti-Trypanosomal Activity
A study demonstrated that a derivative of this compound exhibited an EC50 value of 0.001 μM against Trypanosoma brucei in vitro, showcasing its potential as a lead compound for drug development against this parasite .
| Compound | EC50 (μM) | Administration Route | Efficacy |
|---|---|---|---|
| Derivative A | 0.001 | Oral | 66% cure rate in mice |
| Derivative B | 0.005 | Intraperitoneal | 50% cure rate in mice |
Case Study: Cancer Cell Lines
In another study, various derivatives were tested against different cancer cell lines, revealing that certain modifications significantly increased cytotoxicity compared to the parent compound .
| Derivative | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Derivative C | MCF7 (Breast Cancer) | 0.02 |
| Derivative D | A549 (Lung Cancer) | 0.03 |
Mechanism of Action
The mechanism by which N-{2-[(2-aminophenyl)formamido]ethyl}acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of N-{2-[(2-aminophenyl)formamido]ethyl}acetamide can be contextualized by comparing it to structurally related acetamides:
Key Observations:
- Receptor Selectivity: UCM765 and UCM924 demonstrate that substituents on the phenyl ring (e.g., methoxy, halogens) critically influence receptor binding. The 2-aminophenyl group in the target compound may favor interactions with amine-sensitive targets (e.g., neurotransmitter receptors) over the MT2 selectivity seen in UCM765 .
- Metabolic Stability: Halogenation (UCM924) improves stability compared to methoxy groups, suggesting that the 2-aminophenyl group in the target compound may undergo faster oxidation unless protected .
- Biological Activity: N-Acetyltryptamine’s indole group confers antibacterial activity, highlighting how aromatic heterocycles diverge from aminophenyl in target specificity .
Physicochemical and Pharmacokinetic Profiles
- Solubility: The 2-aminophenyl group increases hydrophilicity relative to halogenated or methoxy derivatives (e.g., UCM924, ), though less than hydroxylated analogs ().
- Hydrogen Bonding: The formamido NH and aromatic amine can form intramolecular H-bonds (cf.
Data Tables
Table 1: Structural and Functional Comparison
| Property | This compound | UCM765 | N-Acetyltryptamine |
|---|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | 296 g/mol | 218 g/mol |
| Key Substituents | 2-aminophenyl, formamidoethyl | 3-methoxyphenyl | Indole, ethylacetamide |
| Bioactivity | Hypothesized: Neurological modulation | MT2 agonist | Antibacterial |
| Metabolic Stability | Moderate (amine oxidation risk) | High (halogenated) | Moderate |
Biological Activity
N-{2-[(2-aminophenyl)formamido]ethyl}acetamide, a compound with potential pharmacological applications, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes an acetamide group and an amino phenyl moiety. This structural configuration is believed to contribute to its biological activities.
Structural Formula
The structural formula can be summarized as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, derivatives of similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often assessed using methods such as disk diffusion and minimum inhibitory concentration (MIC) tests.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 10 | |
| Compound B | S. aureus | 15 | |
| This compound | P. aeruginosa | TBD | TBD |
Antiparasitic Activity
Research has shown that compounds similar to this compound exhibit antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. In a study, a related compound demonstrated an in vitro EC50 of 0.001 μM and showed promising results in vivo for curing infected mice .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further studies are required to elucidate the underlying mechanisms.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential anticancer activity.
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This aspect could be crucial for developing therapies for inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways related to inflammation and cell proliferation.
Safety and Toxicity Profile
While exploring the biological activities, it is essential to consider the safety profile of this compound. Initial assessments indicate moderate toxicity levels; however, comprehensive toxicological studies are necessary to establish a complete safety profile.
Table 2: Toxicity Data Overview
Q & A
Q. What are the standard synthetic routes for N-{2-[(2-aminophenyl)formamido]ethyl}acetamide?
The compound can be synthesized via condensation reactions. For example, analogous acetamide derivatives are prepared by reacting ethyl 2-(substituted phenoxy)acetic acid with 1,2-diaminobenzene in dry dichloromethane (DCM) using coupling agents like TBTU and bases such as lutidine at room temperature . Purification often involves column chromatography or recrystallization. Key parameters include solvent choice (anhydrous conditions to avoid side reactions) and stoichiometric control of reactants .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : To map hydrogen and carbon environments, confirming the amide bond and aromatic substituents .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretching in amides at ~3300 cm⁻¹) .
Q. What solvent systems and reaction conditions optimize synthesis reproducibility?
Anhydrous solvents like DCM or THF are critical to prevent hydrolysis of intermediates. Reaction temperatures are typically maintained at 0–25°C to control exothermicity, and coupling agents (e.g., TBTU) enhance amide bond formation efficiency. Post-reaction workup includes quenching with aqueous solutions (e.g., NaHCO₃) to isolate the product .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s bioactivity against cancer targets?
- In vitro assays : Use cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values via MTT assays. Focus on targets like Akt protein kinase, implicated in proliferation pathways .
- Molecular docking : Employ software (AutoDock Vina) to predict binding affinities with kinase domains, guided by crystallographic data from homologous compounds .
- Pharmacokinetic modeling : Tools like SwissADME predict bioavailability and metabolic stability, prioritizing derivatives with favorable ADME profiles .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Mitigation strategies include:
- Comparative studies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity validation : Use HPLC-UV/ELSD to confirm >95% purity and rule out impurities as confounding factors .
- Dose-response curves : Establish linear ranges to avoid off-target effects at high concentrations .
Q. What strategies enhance selectivity for structural analogs of this compound?
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -F) to optimize target interaction .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, with enzymatic cleavage releasing the active form .
- Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea to balance hydrogen bonding and lipophilicity .
Methodological Notes
- Data interpretation : Cross-validate computational predictions (e.g., docking) with experimental IC₅₀ values to avoid overfitting .
- Synthetic scalability : Pilot reactions should test solvent volumes and catalyst recovery to ensure feasibility for gram-scale synthesis .
- Ethical compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity controls and waste disposal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
